molecular formula C22H18N2S B377275 3-benzyl-N,4-diphenyl-1,3-thiazol-2-imine CAS No. 1354258-80-2

3-benzyl-N,4-diphenyl-1,3-thiazol-2-imine

Cat. No. B377275
CAS RN: 1354258-80-2
M. Wt: 342.5g/mol
InChI Key: UPCXPYPKHNTCAE-UHFFFAOYSA-N
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Description

“3-benzyl-N,4-diphenyl-1,3-thiazol-2-imine” is a chemical compound with the molecular formula C22H18N2S . It belongs to the class of thiazoles, which are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . Thiazoles are known for their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Molecular Structure Analysis

The molecular structure of “3-benzyl-N,4-diphenyl-1,3-thiazol-2-imine” consists of a thiazole ring, which is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The thiazole ring is a basic scaffold found in many natural compounds .

Future Directions

Thiazolidine motifs, to which “3-benzyl-N,4-diphenyl-1,3-thiazol-2-imine” belongs, compel researchers to explore new drug candidates due to their wide range of applications in the field of drug design and discovery . Future research could focus on developing multifunctional drugs and improving their activity .

properties

IUPAC Name

3-benzyl-N,4-diphenyl-1,3-thiazol-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2S/c1-4-10-18(11-5-1)16-24-21(19-12-6-2-7-13-19)17-25-22(24)23-20-14-8-3-9-15-20/h1-15,17H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCXPYPKHNTCAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CSC2=NC3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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